N-(2-methoxyphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
The compound N-(2-methoxyphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide features a thiazolo[4,5-d]pyrimidine core fused with a thiazole ring. Key structural attributes include:
- Pyrrolidin-1-yl substituent at position 2 of the pyrimidine ring, enhancing solubility via its tertiary amine group.
- Acetamide side chain at position 6, functionalized with a 2-methoxyphenyl group, which may influence electronic properties and receptor binding.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-26-13-7-3-2-6-12(13)20-14(24)10-23-11-19-16-15(17(23)25)27-18(21-16)22-8-4-5-9-22/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTLSBHLSVXFHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structure and Substituent Variations
Structural and Physicochemical Insights
- Puckering and Conformation : The thiazolo-pyrimidine core in Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibits a flattened boat conformation, with the pyrimidine ring deviating by 0.224 Å from planarity . This puckering may influence molecular packing and solubility.
- Synthetic Efficiency : Yields for condensation-based syntheses range from 57% to 78%, with sodium acetate and acetic anhydride as common catalysts .
Functional Group Impact
- Benzylidene Substituents: Compounds with 2,4,6-trimethoxybenzylidene or 4-cyanobenzylidene groups exhibit increased steric bulk, which may reduce solubility but improve selectivity in biological targets.
Research Implications
- Pharmacological Potential: Thiazolo-pyrimidine derivatives are under investigation for kinase inhibition (e.g., cyclin-dependent kinases) due to their ability to mimic ATP-binding motifs . The target compound’s pyrrolidin-1-yl group may enhance blood-brain barrier penetration.
- Crystallographic Relevance : The SHELX software suite is critical for resolving complex thiazolo-pyrimidine structures, as demonstrated in .
Preparation Methods
Cyclocondensation of Thiourea Derivatives
The thiazolo[4,5-d]pyrimidinone scaffold is typically synthesized via cyclocondensation between pyrimidine-2,4-diones and thioamide precursors. For example:
- Step 1 : Ethyl acetoacetate reacts with thiourea in acetic acid under reflux to form pyrimidine-2-thione intermediates.
- Step 2 : Cyclization with α-haloketones (e.g., chloroacetonitrile) in N,N-dimethylformamide (DMF) yields the thiazolopyrimidine core.
Representative Conditions :
| Reagent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Chloroacetonitrile | DMF | Reflux | 10 h | 70% |
Oxidation to 7-Oxo Derivatives
The ketone at position 7 is introduced via oxidation or direct cyclization in the presence of oxidizing agents:
- Method A : Use of acetic anhydride and sodium acetate under reflux.
- Method B : Air oxidation during cyclocondensation.
Functionalization at Position 2: Pyrrolidin-1-Yl Substitution
Chlorination of Thiazolopyrimidinone
Position 2 is activated for nucleophilic substitution via chlorination:
Nucleophilic Displacement with Pyrrolidine
The chlorine atom is replaced by pyrrolidine under basic conditions:
- Conditions : Pyrrolidine in dichloromethane (DCM) with triethylamine (TEA) at 0–25°C.
- Reaction Time : 4–6 h.
Optimization Insight :
- Excess pyrrolidine (1.5 eq) improves yields to >80%.
- Anhydrous conditions prevent hydrolysis of the chlorinated intermediate.
Synthesis of N-(2-Methoxyphenyl)Acetamide Side Chain
Acetylation of 2-Methoxyaniline
The acetamide moiety is prepared via acetylation of o-anisidine:
- Reagents : Acetic anhydride in pyridine or glacial acetic acid.
- Yield : 85–90% after crystallization.
Scalable Protocol :
| Reagent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Acetic anhydride | Ethanol | Reflux | 4 h | 89% |
Coupling of Side Chain to Thiazolopyrimidinone Core
Activation of Position 6
The hydroxyl group at position 6 is converted to a leaving group:
Nucleophilic Acyl Substitution
The acetamide side chain is introduced via SN2 displacement:
- Conditions : N-(2-Methoxyphenyl)acetamide, potassium carbonate (K₂CO₃), DMF, 80°C.
- Key Challenge : Steric hindrance at position 6 may require prolonged reaction times (12–24 h).
Final Product Characterization
Spectroscopic Validation
Crystallographic Analysis (If Available)
Critical Analysis of Methodologies
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing thiazolo-pyrimidine derivatives like this compound?
- Methodological Answer : Synthesis typically involves multi-step reactions. For example, thiazolo-pyrimidine cores are often constructed via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones or via Hantzsch thiazole synthesis. A representative protocol (for analogous compounds) involves refluxing intermediates like 5-phenyl-6-methyl-2-thioxo-tetrahydro-pyrimidine with chloroacetic acid, aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde), and sodium acetate in acetic acid/acetic anhydride mixtures . Purification via recrystallization (e.g., ethyl acetate/ethanol) yields crystalline products suitable for X-ray diffraction .
Q. How is the molecular conformation of the thiazolo-pyrimidine core validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For example, SC-XRD data for similar compounds reveal puckered pyrimidine rings (flattened boat conformation) with deviations of ~0.224 Å from planarity. Dihedral angles between fused rings (e.g., thiazolo-pyrimidine and benzene rings) are measured (e.g., 80.94°) to assess steric and electronic interactions .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- NMR : 1H/13C NMR to confirm substituent positions (e.g., methoxyphenyl, pyrrolidinyl).
- IR : Peaks at ~1700 cm⁻¹ confirm carbonyl groups (e.g., acetamide C=O).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- XRD : Provides bond lengths (e.g., C–S: ~1.76 Å) and torsion angles (e.g., C11–C16–C15–C14: 0.9°) .
Advanced Research Questions
Q. How do steric and electronic effects influence the compound’s reactivity in biological assays?
- Methodological Answer : The pyrrolidin-1-yl group at position 2 enhances solubility via tertiary amine protonation, while the 2-methoxyphenyl acetamide moiety may participate in π-π stacking or hydrogen bonding with biological targets. Computational docking (e.g., AutoDock Vina) can predict binding affinities to enzymes like kinases or phosphodiesterases. Experimental validation via enzyme inhibition assays (IC50 measurements) is recommended .
Q. How to resolve contradictions between computational predictions and experimental crystallographic data?
- Methodological Answer : For example, if DFT-optimized geometries conflict with SC-XRD data (e.g., deviations in dihedral angles), recalibrate computational models using hybrid functionals (e.g., B3LYP-D3) with dispersion corrections. Validate via overlay analysis (RMSD < 0.5 Å) and refine force fields using QM/MM methods .
Q. What strategies optimize yield and purity during scale-up synthesis?
- Methodological Answer :
- Reaction Solvent : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation.
- Purification : Gradient chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC with C18 columns. Monitor purity via HPLC-UV (λ = 254 nm) .
Q. How to analyze intermolecular interactions in the crystal lattice for stability assessment?
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